7-Chloro-4-methoxycarbonylquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 7-chloroquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)9-4-5-13-10-6-7(12)2-3-8(9)10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFUSSPRZNFRTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC(=CC2=NC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701284337 | |
| Record name | Methyl 7-chloro-4-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13337-76-3 | |
| Record name | Methyl 7-chloro-4-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13337-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-chloro-4-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Characterization and Spectroscopic Analysis
Spectroscopic Techniques for Elucidating the Structure of 7-Chloro-4-methoxycarbonylquinoline
Spectroscopic analysis is indispensable for the unambiguous identification and structural confirmation of this compound. While a dedicated spectrum for this specific molecule is not widely published, its characteristic features can be predicted based on the well-established principles of NMR, IR, and mass spectrometry applied to analogous quinoline (B57606) structures. nih.govlibretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the methyl protons of the ester group. The protons on the benzene (B151609) portion of the quinoline ring (H-5, H-6, H-8) would appear as a complex multiplet system, influenced by the electron-withdrawing chloro group at position 7. The protons on the pyridine (B92270) ring (H-2, H-3) would also show characteristic shifts. The singlet for the three protons of the methoxy (B1213986) group (-OCH₃) would likely appear in the upfield region, around 3.9-4.0 ppm.
¹³C NMR: The carbon NMR spectrum would provide information on the carbon framework. It would display signals for the nine carbons of the quinoline core, with their chemical shifts influenced by the attached chloro and methoxycarbonyl groups. The carbon of the carbonyl group (C=O) is expected to resonate significantly downfield, typically in the 165-170 ppm range. The carbon of the methoxy group (-OCH₃) would appear in the 50-55 ppm region.
Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Key absorption bands for this compound would include:
A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.
Multiple bands in the 1500-1600 cm⁻¹ region due to the C=C and C=N stretching vibrations within the aromatic quinoline ring system.
A band in the 1000-1300 cm⁻¹ range for the C-O stretching of the ester.
A characteristic absorption in the 700-850 cm⁻¹ region, which can be attributed to the C-Cl stretching vibration.
Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
The molecular ion peak (M⁺) would be observed, and due to the presence of the chlorine atom, a characteristic isotopic pattern of (M)⁺ and (M+2)⁺ peaks in an approximate 3:1 ratio would be expected.
Common fragmentation patterns would likely involve the loss of the methoxy group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃) from the molecular ion.
Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Value/Region |
| ¹H NMR | Aromatic Protons (H-2, H-3, H-5, H-6, H-8) | δ 7.5 - 8.9 ppm |
| Methoxy Protons (-OCH₃) | δ ~3.9 ppm (singlet) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~165 - 170 ppm |
| Aromatic Carbons | δ ~118 - 150 ppm | |
| Methoxy Carbon (-OCH₃) | δ ~52 ppm | |
| IR | C=O Stretch (Ester) | ~1730 cm⁻¹ |
| C=C, C=N Stretch (Aromatic) | ~1500 - 1600 cm⁻¹ | |
| C-Cl Stretch | ~700 - 850 cm⁻¹ | |
| MS | Molecular Ion (M⁺) | Isotopic peaks for C₁₁H₈ClNO₂ |
Stereochemical Considerations in Quinoline Derivatives
Stereochemistry plays a vital role in the biological activity of many pharmaceuticals. rsc.org The parent molecule, this compound, is achiral as it does not possess a chiral center and lacks other elements of chirality like axial or planar chirality.
However, stereoisomerism becomes a crucial aspect when considering derivatives of this compound. The introduction of a chiral center, for instance, through substitution at the methyl group of the ester or by replacing the chloro or methoxycarbonyl group with a chiral side chain, would result in the formation of enantiomers or diastereomers. It is a well-documented principle in medicinal chemistry that different stereoisomers of quinoline-based compounds can exhibit significantly different pharmacological activities and metabolic profiles. rsc.org This is because biological targets like enzymes and receptors are themselves chiral, leading to stereospecific interactions.
Furthermore, certain heavily substituted quinoline derivatives can exhibit a phenomenon known as atropisomerism, where rotation around a single bond is restricted, leading to stable, non-interconvertible rotational isomers (atropisomers). While not present in the parent compound, this is a potential consideration in the design of more complex derivatives.
Conformational Analysis and Molecular Geometry
Conformational analysis examines the different spatial arrangements of a molecule that result from rotation about single bonds. nih.gov For this compound, the primary sources of conformational flexibility are the rotations around the C4-C(carbonyl) and the C(carbonyl)-O single bonds of the methoxycarbonyl substituent.
Molecular Geometry: The core quinoline ring system is a fused aromatic structure and is therefore expected to be predominantly planar. researchgate.netnih.gov X-ray crystallography studies on related substituted quinolines confirm that the fused benzene and pyridine rings typically exhibit only very slight deviations from planarity. nih.gov
Conformational Preferences: The orientation of the methoxycarbonyl group relative to the quinoline ring is the key conformational feature. The rotation around the C4-C(carbonyl) bond determines the dihedral angle between the plane of the quinoline ring and the plane of the ester group. The two most likely low-energy conformations would be where the carbonyl group (C=O) is either syn or anti with respect to the N1 atom of the quinoline ring. The relative stability of these conformers is governed by a balance of steric hindrance between the carbonyl oxygen and the H-3/H-5 protons, and electronic interactions between the ester group and the aromatic system. nih.gov Computational modeling and experimental methods like NMR selective relaxation can be used to determine the predominant conformation in solution. researchgate.net
Key Geometric Parameters for this compound
| Parameter | Description | Expected Finding |
| Quinoline Ring | Planarity | Largely planar, with minor puckering possible. nih.gov |
| C4-C(carbonyl) Bond | Conformational Rotation | Leads to different orientations of the ester group relative to the ring. |
| Dihedral Angle | (N1-C2-C3-C4) vs (C4-C=O-O) | Determines the syn or anti conformation of the ester group. |
Structure Activity Relationship Sar Studies of 7 Chloro 4 Methoxycarbonylquinoline and Its Analogues
Positional and Substituent Effects on Biological Activity of Quinoline (B57606) Derivatives
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. mdpi.comnih.gov Modifications at various positions can significantly impact the compound's potency, selectivity, and pharmacokinetic properties. For instance, the introduction of different functional groups can alter the molecule's ability to interact with biological targets such as enzymes and receptors. nih.gov
Research on a wide array of quinoline analogues has demonstrated that substitutions at positions 2, 4, 6, and 7 are particularly critical for modulating biological activity. mdpi.comtandfonline.com For example, in a series of quinoline-based chalcones and 4,5-dihydropyrazoles designed as EGFR inhibitors, the substitution pattern on the quinoline nucleus was found to be a key determinant of their anti-proliferative activity. nih.gov Similarly, the anti-cancer effects of certain quinoline derivatives were favored by the presence of specific substituents, such as fluorine and nitro groups, at the 4-position of a phenyl ring attached to the quinoline core. nih.gov
The following table summarizes the effects of various substituents on the biological activities of different quinoline derivatives, providing insights into the broader SAR landscape.
| Quinoline Derivative Class | Substituent and Position | Observed Biological Effect | Reference |
| 4-Aminoquinolines | 7-Iodo and 7-Bromo | As active as 7-chloro analogs against P. falciparum | tandfonline.com |
| 4-Aminoquinolines | 7-Fluoro and 7-Trifluoromethyl | Less active against chloroquine-susceptible and -resistant P. falciparum | tandfonline.com |
| 4-Aminoquinolines | 7-Methoxy | Inactive against both chloroquine-susceptible and -resistant P. falciparum | tandfonline.com |
| Quinoline-based chalcones | Substitution at 4-position of phenyl ring | Influences anti-proliferative activity | nih.gov |
| 7-Chloroquinoline (B30040) hydrazones | Heterocyclic unit at 4-position | Promising anti-proliferative agents | nih.gov |
Influence of the Chloro Substituent at Position 7 on Molecular Interactions
The 7-chloro substituent is a recurring motif in many biologically active quinoline compounds, including the well-known antimalarial drug chloroquine (B1663885). nih.govmdpi.commdpi.com Its presence is often crucial for the compound's mechanism of action and its interactions with molecular targets. The electron-withdrawing nature of the chlorine atom can influence the electronic distribution within the quinoline ring system, thereby affecting its binding affinity to proteins and other biomolecules. mdpi.com
In the context of anticancer activity, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been synthesized, and their antiproliferative effects were evaluated. mdpi.comnih.gov The 7-chloroquinoline moiety in these hybrids plays a significant role in their biological activity. mdpi.com SAR studies on these compounds revealed that the nature of the linker between the 7-chloroquinoline and benzimidazole (B57391) pharmacophores, as well as substituents on the benzimidazole ring, significantly modulates their anticancer potency. mdpi.comnih.gov
Furthermore, in the development of potential inhibitors for SARS-CoV-2 Mpro, a series of chloroquine analogs were designed, highlighting the importance of the 7-chloroquinoline core in establishing binding affinity to the target enzyme. nih.govnih.gov
Impact of the Methoxycarbonyl Group at Position 4 on Receptor Binding and Enzyme Inhibition
The substituent at the 4-position of the quinoline ring plays a pivotal role in determining the compound's interaction with biological targets. While direct studies on 7-Chloro-4-methoxycarbonylquinoline are limited, research on related quinoline-4-carboxylic acid derivatives and their esters provides valuable insights. The ester group, such as a methoxycarbonyl group, can influence the molecule's polarity, solubility, and ability to form hydrogen bonds, all of which are critical for receptor binding and enzyme inhibition. nih.govresearchgate.netrsc.org
For instance, in the context of P-glycoprotein inhibitors, the ester function in 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives was found to participate in hydrogen bonding with amino acid residues in the binding pocket of the protein. nih.gov This interaction is crucial for stabilizing the compound within the active site. Similarly, the development of quinoline-4-carboxamide derivatives as NK-2 and NK-3 receptor antagonists underscores the importance of the carbonyl-containing functionality at the 4-position for receptor affinity. google.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline Derivatives
QSAR studies are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.trtrdizin.gov.trdergipark.org.tr For quinoline derivatives, QSAR models have been instrumental in identifying key molecular descriptors that govern their therapeutic effects. nih.govdergipark.org.trtrdizin.gov.trdergipark.org.tr
These models often utilize a variety of molecular descriptors, including steric, electronic, and hydrophobic parameters, to predict the activity of new, unsynthesized analogs. For example, a QSAR study on 7-chloro-4-aminoquinoline derivatives as antimalarial agents evaluated the influence of steric (Molar Refractivity), hydrophobic (log P), and electronic (Dipole Moment) factors on their activity. nih.gov Such models can guide the rational design of more potent and selective quinoline-based drugs.
CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. This method provides a visual representation of the regions around the molecule where modifications are likely to enhance or diminish activity.
A 3D-QSAR study using CoMFA and CoMSIA (Comparative Molecular Similarity Indices Analysis) was conducted on a series of 2-chloroquinoline (B121035) derivatives as inhibitors of Mycobacterium tuberculosis. nih.gov The resulting models were statistically significant and provided contour maps that highlighted the structural features crucial for antimycobacterial activity. nih.gov These maps indicated that modifications to the steric and electrostatic fields at specific positions could lead to the design of more potent antitubercular agents. nih.gov Such approaches are invaluable for optimizing the lead structures of quinoline derivatives.
The table below presents a summary of a CoMFA study on thieno-pyrimidine derivatives, which, while not quinolines, illustrates the predictive power of this technique.
| QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive Capability | Reference |
| CoMFA | 0.818 | 0.917 | Confirmed by external validation | nih.gov |
| CoMSIA | 0.801 | 0.897 | Confirmed by external validation | nih.gov |
A wide range of molecular descriptors are employed in the SAR analysis of quinoline derivatives to quantify their physicochemical properties. dergipark.org.trtrdizin.gov.trdergipark.org.tr These descriptors can be broadly categorized as electronic, hydrophobic, and steric.
Electronic Descriptors: These include parameters like dipole moment, frontier molecular orbital energies (HOMO and LUMO), and electronegativity. They provide insights into the electronic distribution and reactivity of the molecule. dergipark.org.trtrdizin.gov.trdergipark.org.tr
Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a commonly used descriptor to quantify the hydrophobicity of a molecule, which influences its absorption, distribution, and metabolism. dergipark.org.trtrdizin.gov.tr
Steric and Topological Descriptors: Descriptors such as molecular volume, molar refractivity, and various topological indices describe the size, shape, and connectivity of the molecule. dergipark.org.trtrdizin.gov.tr
A study on 5,8-quinolinequinone derivatives calculated a variety of these descriptors using Density Functional Theory (DFT) to derive QSAR models for their anti-proliferative and anti-inflammatory activities. dergipark.org.trtrdizin.gov.trdergipark.org.tr The relationships between these descriptors were investigated, and it was found that parameters like molecular hardness and softness were strongly related to the biological activity. dergipark.org.tr
Computational Chemistry and Theoretical Investigations of 7 Chloro 4 Methoxycarbonylquinoline
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide detailed insights into the electronic structure and reactivity of 7-Chloro-4-methoxycarbonylquinoline.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties. For quinoline (B57606) derivatives, DFT calculations have been successfully used to understand their structural and electronic characteristics. rsc.orgarabjchem.org
In studies of various quinoline derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), have been employed to optimize molecular geometries and calculate electronic properties. arabjchem.org For instance, the analysis of related quinoline compounds has shown that the quinoline ring itself possesses a delocalized π-electron system, which is crucial for its chemical behavior and potential intermolecular interactions. arabjchem.org
The presence of a chlorine atom at the 7-position and a methoxycarbonyl group at the 4-position on the quinoline scaffold of this compound would significantly influence its electronic distribution. The chlorine atom, being an electron-withdrawing group, and the methoxycarbonyl group, also having electron-withdrawing capabilities, would modulate the electron density across the quinoline ring system. DFT calculations can precisely map this electron distribution through the generation of molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. nih.gov
HOMO-LUMO Analysis and Reactivity Descriptors
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. rsc.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. rsc.org
Table 1: Representative HOMO-LUMO Energy Gaps for Substituted Quinoline Derivatives (Calculated via DFT)
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Quinoline scirp.org | -6.58 | -0.89 | 5.69 |
| 6a (Aryl-substituted quinoline) rsc.org | -5.89 | -2.17 | 3.72 |
| 6e (Aryl-substituted quinoline) rsc.org | -6.02 | -2.26 | 3.76 |
| 6n (Aryl-substituted quinoline) rsc.org | -5.98 | -2.38 | 3.60 |
| 6q (Pyridine-substituted quinoline) rsc.org | -6.21 | -2.83 | 3.38 |
Data is based on calculations for similar quinoline structures and is intended to be illustrative of the typical values obtained for this class of compounds.
Molecular Docking Simulations for Target Identification and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comniscpr.res.in This method is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. mdpi.comnih.gov
The process involves placing the ligand in various conformations and orientations within the protein's binding site and calculating a scoring function to estimate the binding affinity. Studies on various quinoline derivatives have demonstrated the utility of molecular docking in identifying potential biological targets and elucidating key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govmdpi.comeurjchem.com
For this compound, molecular docking could be employed to screen a library of potential protein targets to identify those with which it is most likely to interact. Once a target is identified, docking can provide a detailed prediction of the binding mode, highlighting the specific amino acid residues involved in the interaction. For example, in studies of other quinoline derivatives, the quinoline nitrogen has been shown to act as a hydrogen bond acceptor, forming crucial interactions with hinge region residues in kinases. mdpi.com The methoxycarbonyl group of this compound could also participate in hydrogen bonding, while the chloro-substituted quinoline ring could engage in hydrophobic and π-π stacking interactions. mdpi.com
Table 2: Illustrative Molecular Docking Scores of Quinoline Derivatives with a Kinase Target
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| Quinoline Derivative 4 nih.gov | -10.67 | LYS 101, TRP 229 |
| Quinoline Derivative 5 nih.gov | -10.38 | LYS 101, TRP 229 |
| Quinoline Derivative 7 nih.gov | -10.23 | LYS 101 |
| Quinoline-4-carboxamide 7a nih.gov | -8.2 | VAL214, LYS165, GLU212 |
This data is based on findings for structurally related quinoline compounds and serves to exemplify the outputs of molecular docking studies.
Molecular Dynamics (MD) Simulations for Ligand-Target System Stability and Conformational Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govnih.gov This allows for the assessment of the stability of the predicted binding pose and the conformational dynamics of both the ligand and the protein.
Analysis of Protein-Ligand Complex Stability (e.g., RMSD, RMSF)
MD simulations of a ligand-protein complex, such as this compound bound to a target protein, can be run for nanoseconds or longer. The stability of the complex is then analyzed by calculating the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable RMSD value for the protein backbone and the ligand indicates that the complex has reached equilibrium and the binding mode is stable. mdpi.com
The root-mean-square fluctuation (RMSF) is another important metric derived from MD simulations. It measures the fluctuation of each individual residue around its average position, providing insights into the flexibility of different regions of the protein upon ligand binding. nih.gov Regions with high RMSF values are more flexible, while low RMSF values indicate more stable regions. Analysis of quinoline-based inhibitors has shown that stable binding is often characterized by low RMSD and RMSF values for the key interacting residues. nih.govnih.gov
Binding Free Energy Calculations (e.g., MM-GBSA/PBSA)
To obtain a more accurate estimation of the binding affinity than that provided by docking scores, binding free energy calculations can be performed on the snapshots from the MD simulation trajectory. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are popular approaches for this purpose. nih.govnih.gov
Table 3: Representative Binding Free Energy Contributions (kcal/mol) from MM/GBSA Analysis of a Quinoline Derivative-Protein Complex
| Energy Component | Value (kcal/mol) |
| ΔG_bind (Binding Free Energy) | -45.50 ± 3.25 |
| ΔE_vdw (van der Waals Energy) | -55.75 ± 2.80 |
| ΔE_elec (Electrostatic Energy) | -30.15 ± 4.50 |
| ΔG_solv (Solvation Free Energy) | 40.40 ± 3.10 |
This table presents hypothetical yet representative data for a quinoline derivative, illustrating the typical energy components evaluated in MM/GBSA studies.
In Silico ADME/PK Predictions for Drug Design Optimization
In the contemporary drug discovery landscape, the early-stage evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, alongside its pharmacokinetic (PK) profile, is critical to avoiding late-stage clinical failures. sciforschenonline.orgresearchgate.net Computational, or in silico, methods provide a rapid and cost-effective means to predict these characteristics before a compound is synthesized, guiding the optimization of lead candidates. orientjchem.orgnih.gov While specific, detailed research findings on the in silico ADME/PK profile of this compound are not extensively detailed in the reviewed literature, the established importance of the 7-chloroquinoline (B30040) scaffold in medicinal chemistry means that numerous analogous compounds have been subjected to these predictive studies. researchgate.netniscpr.res.innih.gov These analyses offer valuable insights into the likely pharmacokinetic behavior of this class of molecules.
Computational tools and web servers, such as SwissADME and pkCSM, are frequently employed to calculate a wide array of pharmacokinetic and drug-likeness parameters for quinoline derivatives. researchgate.netjournalijtdh.com These predictions are foundational for optimizing the design of new therapeutic agents. orientjchem.org The analyses for related 7-chloroquinoline structures typically focus on several key areas: physicochemical properties, lipophilicity, water solubility, drug-likeness, absorption, metabolism, and potential toxicity. researchgate.netnih.govnih.gov
For instance, studies on novel 7-chloro-4-aminoquinoline-benzimidazole hybrids and (7-chloroquinolin-4-ylthio)alkylbenzoate derivatives involved comprehensive in silico ADME/Tox profiling. researchgate.netnih.gov These investigations assess parameters crucial for oral bioavailability, such as adherence to Lipinski's Rule of Five, gastrointestinal (GI) absorption, and blood-brain barrier (BBB) permeability. nih.govnih.gov
The following table provides an illustrative summary of the types of ADME/PK parameters typically predicted for a compound like this compound, based on computational studies of structurally related quinoline derivatives.
Interactive Data Table: Representative In Silico ADME/PK Predictions for a 7-Chloroquinoline Scaffold
This table presents predicted values for key ADME and physicochemical properties. These values are representative for compounds in the 7-chloroquinoline class and are used to assess their potential as drug candidates. Select a parameter from the dropdown menu to highlight the corresponding data.
The drug-likeness of a compound is often initially assessed using frameworks like Lipinski's Rule of Five. sciforschenonline.org For many quinoline derivatives studied, these rules are generally met, suggesting a good potential for oral bioavailability. sciforschenonline.orgresearchgate.net Furthermore, predictions regarding metabolism, particularly interactions with cytochrome P450 (CYP) enzymes, are vital. For example, many quinoline imines were predicted to be non-inhibitors of CYP2D6, which is a favorable characteristic for avoiding certain drug-drug interactions. sciforschenonline.org
Toxicity prediction is another cornerstone of in silico analysis. nih.govproquest.com Computational models can estimate a compound's potential for mutagenicity (e.g., via the Ames test), hepatotoxicity, and other adverse effects. researchgate.netresearchgate.net For many quinoline derivatives designed as therapeutic agents, the predictions indicate a low toxicity profile, which is essential for a viable drug candidate. nih.gov The integration of these varied computational predictions allows medicinal chemists to refine molecular structures to enhance their ADME/PK properties, thereby increasing the probability of success in later, more resource-intensive stages of drug development. researchgate.net
Preclinical Mechanistic Pharmacology and Cellular Pathway Modulation
Mechanisms of Action of Quinoline (B57606) Derivatives in Biological Systems
Quinoline derivatives exhibit a broad spectrum of biological activities, and their mechanisms of action are diverse. acs.org The quinoline core is a key feature in many pharmaceuticals, including antimalarial agents like chloroquine (B1663885), which underscores the biological significance of this heterocyclic system. ewha.ac.kr The antimalarial action of 4-aminoquinolines, such as chloroquine, hinges on their ability to interfere with the parasite's detoxification of heme. They are thought to inhibit hemozoin formation, leading to an accumulation of toxic free heme within the parasite. wikipedia.orgnih.gov The 7-chloro substituent is a critical structural feature for the antimalarial activity of these compounds. youtube.com
Beyond their antimalarial properties, quinoline derivatives have been investigated for a multitude of other therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. acs.orgewha.ac.kr For instance, certain 4-amino-7-chloroquinoline derivatives have been identified as synthetic agonists of the nuclear receptor NR4A2, a potential drug target for Parkinson's disease. nih.gov These compounds can influence the transcriptional activity of NR4A2, which plays a crucial role in the development and survival of dopamine (B1211576) neurons and suppresses neuroinflammation. nih.gov The versatility of the quinoline scaffold allows for the generation of compounds that can interact with various biological targets, leading to a wide range of pharmacological effects.
Enzyme Inhibition Studies by Quinoline Derivatives Relevant to 7-Chloro-4-methoxycarbonylquinoline Scaffold
The functional groups on the quinoline ring play a pivotal role in directing the molecule's interaction with specific enzymes. The 7-chloro and 4-methoxycarbonyl moieties are key determinants of the biological activity of the target compound, influencing its ability to inhibit various enzyme systems.
Quinoline derivatives are well-documented inhibitors of DNA topoisomerases and DNA gyrase, enzymes crucial for DNA replication, transcription, and repair. nih.gov The 4-quinolone subclass, in particular, is known to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. wikipedia.orgnih.gov They function by trapping the enzyme-DNA complex, leading to the accumulation of double-strand DNA breaks and subsequent bacterial cell death. nih.gov
The quinoline-4-carboxylic acid moiety, of which this compound is an ester derivative, is a key pharmacophore for this activity. Studies on quinoline-4-carboxylic acid derivatives have demonstrated their potential as inhibitors of Mycobacterium tuberculosis DNA gyrase. nih.gov Similarly, novel N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as potent inhibitors of the DNA gyrase B subunit (GyrB) in methicillin-resistant S. aureus (MRSA). tandfonline.comtandfonline.com Furthermore, 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives have shown promise as microbial DNA-gyrase inhibitors, with some compounds exhibiting significant inhibitory activity against S. aureus DNA gyrase. acs.org
In the context of human enzymes, quinoline derivatives have also been developed as topoisomerase inhibitors for anticancer therapy. Research has shown that pyrazolo[4,3-f]quinoline derivatives can inhibit human topoisomerase I and IIα. frontiersin.orgmdpi.com Notably, a series of 6-arylamino-7-chloro-quinazoline-5,8-diones, which bear a related heterocyclic core with a chloro-substituent, were identified as novel human topoisomerase I inhibitors. ewha.ac.krnih.govnih.gov This highlights the importance of the chloro-substitution, analogous to the 7-chloro position on the quinoline ring, for interacting with the enzyme-DNA complex. nih.gov Some quinoline derivatives have also been found to inhibit DNA methyltransferases through a mechanism involving DNA intercalation. nih.gov
| Compound Class | Enzyme Target | Organism/Cell Line | Activity (IC₅₀/MIC) | Reference |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | DNA Gyrase B | S. aureus | f4: 0.31 µM, f14: 0.28 µM (IC₅₀) | tandfonline.comtandfonline.com |
| 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives | DNA Gyrase | S. aureus | 6b: 33.64 µM, 10: 8.45 µM (IC₅₀) | acs.org |
| Pyrazolo[4,3-f]quinoline derivatives | Topoisomerase IIα | Human | 2E: 88.3% inhibition at 100 µM | mdpi.com |
| 6-arylamino-7-chloro-quinazoline-5,8-diones | Topoisomerase I | Human | Good inhibitory activity | nih.gov |
The inhibition of protein kinases is a major strategy in the development of targeted cancer therapies. Quinoline derivatives have emerged as a versatile scaffold for designing potent kinase inhibitors. The 7-chloro-4-substituted quinoline framework is particularly relevant in this context.
A study focused on the design of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors synthesized a series of novel 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives. nih.gov One of the most potent compounds from this series, 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q), displayed significant cytotoxicity against human breast (MCF-7) and prostate (PC3) cancer cell lines and was found to be a potent inhibitor of VEGFR-2 with an IC₅₀ value of 1.38 µM. nih.govresearchgate.net Docking studies revealed that this compound binds to the active site of VEGFR-2 in a manner similar to other known inhibitors, underscoring the importance of the 7-chloroquinoline (B30040) moiety for this activity. nih.gov
Furthermore, derivatives based on the quinoline-4-carboxylic acid scaffold have also been explored as kinase inhibitors. A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed and synthesized as inhibitors of Sirtuin 3 (SIRT3), a member of the class III histone deacetylase family with implications in cancer. frontiersin.orgnih.gov The most selective compound, P6, exhibited an IC₅₀ of 7.2 µM for SIRT3. frontiersin.orgnih.gov
| Compound | Enzyme Target | Activity (IC₅₀) | Reference |
| 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q) | VEGFR-II | 1.38 µM | nih.gov |
| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | SIRT3 | 7.2 µM | frontiersin.orgnih.gov |
The inhibitory potential of quinoline derivatives extends to a variety of other enzymes. A notable target is acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. Numerous quinoline-based compounds, including chalcone (B49325) derivatives, have been developed and evaluated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov While specific data on this compound is not available, related structures like 7-methoxytacrine, a derivative of the AChE inhibitor tacrine, have been extensively studied. nih.gov
More directly relevant, a study on the structure-activity relationship of 7-chloro-4-(phenylselanyl) quinoline and its analogues revealed anti-inflammatory and antinociceptive properties. nih.gov In silico analysis suggested that these compounds have a higher affinity for cyclooxygenase-2 (COX-2) than for COX-1, indicating a potential mechanism for their anti-inflammatory effects. nih.gov Additionally, quinoline-4-carboxylic acid-chalcone hybrids have been identified as potent inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), an enzyme involved in pyrimidine (B1678525) biosynthesis and a target for autoimmune diseases. Several of these hybrids displayed IC₅₀ values in the sub-micromolar range, superior to the reference drug leflunomide. nih.gov
| Compound Class | Enzyme Target | Activity (IC₅₀) | Reference |
| Quinoline-4-carboxylic acid-chalcone hybrids | hDHODH | 0.12 - 0.58 µM | nih.gov |
| 7-Chloro-4-(phenylselanyl) quinoline analogues | COX-2 | Higher affinity than COX-1 (in silico) | nih.gov |
Receptor Binding and Modulation by Quinoline Derivatives
In addition to enzyme inhibition, quinoline derivatives are known to interact with various G-protein coupled receptors (GPCRs), modulating their activity and downstream signaling pathways.
The serotonin (B10506) (5-HT) receptor family is a key target for drugs treating a range of central nervous system disorders. Quipazine, a quinoline derivative, is a non-selective serotonin receptor agonist and also acts as a serotonin reuptake inhibitor. wikipedia.org It exhibits agonist activity at 5-HT₃, 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂ₒ receptors. wikipedia.org
More specific structure-activity relationship studies have been conducted on quinoline derivatives to target specific serotonin receptor subtypes. In a study developing ligands for the 5-HT₄ receptor, a series of quinoline-4-carboxylates and carboxamides were synthesized. nih.gov This study found that the ester derivatives generally showed higher affinity than the corresponding amides. While this particular study focused on substitutions at the 2-position, it was noted that replacing a methoxy (B1213986) group with a chlorine atom had a negligible effect on 5-HT₄ receptor binding affinity, suggesting that halogen substitutions on the quinoline ring are tolerated. nih.gov Some of the ester derivatives achieved subnanomolar affinity for the 5-HT₄ receptor. nih.gov Other research has identified quinoline derivatives with high nanomolar affinity for several serotonin receptor subtypes, including 5-HT₁ₐ, 5-HT₁ₑ/₁ₙ, 5-HT₂ₑ, 5-HT₆, and 5-HT₇. researchgate.net
| Compound Series | Receptor Target | Affinity (Kᵢ) | Reference |
| 2-Substituted-quinoline-4-carboxylates | 5-HT₄ | 0.44 - 1.5 nM | nih.gov |
| Various quinoline derivatives | 5-HT₁ₐ, 5-HT₁ₑ/₁ₙ, 5-HT₂ₑ, 5-HT₆, 5-HT₇ | High nanomolar | researchgate.net |
| Quipazine | 5-HT₂ₐ, 5-HT₂ₒ, 5-HT₃ | Agonist | wikipedia.org |
Adrenoceptor Modulation (e.g., α2C-Adrenoceptor)
Currently, there is no publicly available scientific literature or data detailing the specific modulatory effects of this compound on adrenoceptors, including the α2C-adrenoceptor subtype. Research has not yet characterized its binding affinity, agonistic, or antagonistic activities at these receptors.
Other Neurotransmitter Receptor Interactions (e.g., NMDA, GPR35)
Detailed investigations into the interactions of this compound with other neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) receptor or the G-protein coupled receptor 35 (GPR35), have not been reported in the available scientific literature. Consequently, its potential to modulate the activity of these or other neurotransmitter receptors remains uncharacterized.
Modulation of Cellular Pathways and Processes (In Vitro Studies)
Comprehensive studies elucidating the impact of this compound on various cellular pathways and processes are not present in the current body of scientific research. The following subsections detail the specific areas where information is lacking.
There are no available research findings that describe the effects of this compound on the regulation of the cell cycle or the induction of apoptosis in any cell lines. Specific data on its ability to cause cell cycle arrest at different phases (e.g., G0/G1, S, G2/M) or to trigger programmed cell death through intrinsic or extrinsic apoptotic pathways are absent from the scientific record.
The potential of this compound to inhibit key processes in cancer progression, such as cell proliferation, invasion, and migration, has not been documented. There are no in vitro studies available that have assessed its anti-proliferative activity or its capacity to impede the invasive and migratory behavior of cells.
Information regarding the impact of this compound on DNA synthesis and the maintenance of DNA integrity is not available. Studies have not yet been conducted to determine if this compound interferes with DNA replication or causes structural damage to DNA.
The capacity of this compound to induce oxidative stress by generating reactive oxygen species (ROS) and to subsequently activate cellular DNA damage response (DDR) pathways has not been investigated. There is no data on its potential to cause oxidative DNA lesions and trigger signaling cascades involving key DDR proteins.
In Vitro and Animal Pharmacokinetic Studies
A thorough investigation of scientific databases and literature reveals a significant gap in the publicly available information regarding the preclinical pharmacokinetic profile of this compound. While research exists for various other quinoline derivatives, data specifically pertaining to this compound is not present in the reviewed sources.
Absorption, Distribution, and In Vitro Metabolism (e.g., Liver Microsome Studies)
No specific studies detailing the absorption, distribution, or in vitro metabolism of this compound were identified. There is no available data from in vitro models such as Caco-2 permeability assays or studies using liver microsomes to determine metabolic stability.
Excretion Pathways and Metabolite Identification in Animal Models
Information regarding the excretion pathways and the identification of metabolites for this compound in any animal models is not available in the reviewed scientific literature. Consequently, the primary routes of elimination and the biotransformation products of this compound remain uncharacterized.
Tissue Penetration and Half-Life in Animal Models
There are no published studies on the tissue distribution or the pharmacokinetic half-life of this compound in animal models. Data on its ability to penetrate various tissues and its persistence in the body is currently unavailable.
Bioavailability Assessment in Animal Models
No data on the oral or systemic bioavailability of this compound in any animal model could be located. Therefore, the extent and rate at which this compound enters systemic circulation after administration are unknown.
Mechanistic Aspects of Metabolic Transformations (e.g., Cytochrome P450 Enzymes, Glucuronidation)
Specific details on the mechanistic aspects of the metabolic transformation of this compound are absent from the scientific literature. There is no information available concerning the involvement of specific enzyme systems, such as cytochrome P450 isoenzymes or UDP-glucuronosyltransferases (UGTs), in its metabolism.
Chemical Biology Applications and Probe Development
Development of 7-Chloro-4-methoxycarbonylquinoline as Chemical Probes for Biological Systems
A thorough review of scientific databases and publications did not yield any studies detailing the development of this compound as a chemical probe. Research in this area tends to focus on derivatives that have been functionalized to interact with specific biological targets.
Strategies for Fluorescent or Radiolabeled Analogues for Imaging or Tracing (e.g., PET Ligands)
No publications were found that describe strategies for the synthesis or application of fluorescent or radiolabeled analogues of this compound. The development of such imaging agents is a specialized field, and it appears this specific compound has not been selected as a candidate for these applications based on the available literature.
Future Research Directions and Translational Perspectives for Functionalized Quinoline Esters
Rational Design of Next-Generation Quinoline (B57606) Derivatives with Enhanced Selectivity and Potency
The rational design of new quinoline-based therapeutic agents hinges on understanding the structure-activity relationships (SAR) that govern their interaction with biological targets. The development of next-generation derivatives of scaffolds like 7-Chloro-4-methoxycarbonylquinoline aims to optimize potency and, crucially, selectivity to minimize off-target effects.
Key strategies in the rational design of quinoline derivatives include:
Strategic Substitution: The nature and position of substituents on the quinoline ring are critical. For instance, the presence of a chlorine atom at the 7-position, as in the title compound, is a common feature in many bioactive quinolines, including the antimalarial drug chloroquine (B1663885). nih.gov This halogen substitution can influence factors like lipophilicity and electronic distribution, potentially enhancing membrane permeability and target binding. Similarly, the methoxycarbonyl group at the C4-position serves as a versatile synthetic handle and can act as a prodrug moiety, being converted to the corresponding carboxylic acid in vivo. nih.gov
Modulating Physicochemical Properties: Fine-tuning properties such as lipophilicity, metabolic stability, and aqueous solubility is a primary goal. Modifications can be introduced to block metabolic pathways, for example, by adding groups that sterically hinder access by metabolic enzymes or by replacing metabolically labile groups. researchgate.net The interplay between drug metabolism and interaction with a target like heme is a key consideration in designing potent antimalarial quinolines. researchgate.net
Exploiting Target-Specific Interactions: Achieving selectivity often involves designing molecules that complement the specific topology of the target's binding site while clashing with the binding sites of off-targets. acs.org For example, designing inhibitors for specific kinases requires exploiting subtle differences in their active sites. Conformational flexibility of the target protein can also be leveraged, where a ligand induces a fit in the intended target that is not possible in others. acs.org
Research has shown that for some quinoline derivatives, even small changes, such as the length of a linker between the quinoline core and another pharmacophore, can significantly impact biological activity. nih.gov This highlights the precision required in the rational design process to enhance potency and selectivity.
Exploration of Novel Therapeutic Areas for Methoxycarbonylquinoline Scaffolds
The quinoline nucleus is a well-established pharmacophore with a broad spectrum of documented biological activities, including antimalarial, anticancer, antibacterial, antifungal, and antiviral properties. nih.govnih.govnih.govresearchgate.net This versatility suggests that methoxycarbonylquinoline scaffolds, such as this compound, hold significant potential for exploration in new therapeutic contexts beyond their initial applications.
Future research could focus on screening these scaffolds against a diverse range of biological targets implicated in various diseases:
Oncology: Quinoline derivatives have been investigated as inhibitors of various targets in cancer therapy, including tyrosine kinases (e.g., EGFR), peptide deformylase, and DNA gyrase, and have been shown to induce apoptosis. nih.govresearchgate.netmdpi.comresearchgate.net Hybrid molecules containing the 7-chloro-4-aminoquinoline nucleus have demonstrated significant cytostatic activity against human cancer cell lines. nih.govnih.gov The antiproliferative potential of 7-chloro-quinoline derivatives warrants further investigation across a wider range of cancer types.
Infectious Diseases: Beyond malaria, quinolines are being explored for other infectious diseases. For example, 7-chloro-4-aminoquinoline derivatives have been evaluated for their activity against Mycobacterium tuberculosis. nih.gov The antibacterial and antifungal activities of novel quinoline derivatives, demonstrated in vitro, suggest potential applications for methoxycarbonylquinolines in combating drug-resistant pathogens. nih.gov
Neurodegenerative and Inflammatory Disorders: Certain quinoline compounds have been identified as having roles in modulating processes related to neuroinflammation and excitotoxicity, suggesting potential applications in neurology and psychiatry. derpharmachemica.com The ability of some quinoline-based hybrids to inhibit nitric oxide synthase (NOS) also points towards potential anti-inflammatory applications. nih.gov
The exploration of new therapeutic uses for existing scaffolds is a productive strategy in drug discovery. Given the proven track record of the quinoline core, systematic screening of derivatives like this compound against new targets is a promising avenue for future research.
Synergistic Effects of Quinoline Hybrids and Multi-Targeting Approaches
A powerful strategy in modern drug design is the creation of hybrid molecules, where two or more pharmacophores are covalently linked to create a single chemical entity. nih.gov This approach can lead to compounds with improved potency, dual or multi-target modes of action, and the ability to overcome drug resistance. nih.govresearchgate.net The 7-chloroquinoline (B30040) moiety is a popular component in the design of such hybrids.
Several classes of quinoline hybrids have shown promise:
Quinoline-Chalecone Hybrids: The combination of a quinoline scaffold with a chalcone (B49325) moiety has yielded compounds with potent anticancer activities. These hybrids can act on multiple targets, such as tubulin polymerization, and have shown synergistic effects when combined with other anticancer drugs like paclitaxel. researchgate.net
Quinoline-Pyrazoline Hybrids: New hybrid analogues combining the 7-chloro-4-aminoquinoline nucleus with a substituted 2-pyrazoline (B94618) fragment have been synthesized and evaluated. These compounds have demonstrated significant antiproliferative activity against a range of human cancer cell lines and also possess antifungal properties. nih.govnih.gov
Quinoline-Thiazole Hybrids: Novel quinoline-thiazole hybrids have been designed as potential antileukemic agents. Docking studies suggest these molecules can interact with the BCR-ABL1 tyrosine kinase, a key target in chronic myeloid leukemia. scielo.br
Other Hybrids: The quinoline core has been successfully combined with various other bioactive moieties, including ferrocene, pyrimidine (B1678525), and benzimidazole (B57391), to generate hybrids with potent antimalarial and anticancer activities. nih.govmdpi.com
The development of these molecular hybrids represents a rational approach to creating therapeutics that can address complex diseases like cancer through a multi-pronged attack, potentially increasing efficacy and reducing the likelihood of resistance.
Advanced Computational Methodologies in Quinoline Research
Computer-aided drug design (CADD) has become an indispensable tool in medicinal chemistry, accelerating the discovery and optimization of new therapeutic agents. nih.govbeilstein-journals.org For quinoline research, a variety of computational methods are employed to predict biological activity, understand drug-target interactions, and guide the design of new derivatives.
Key computational techniques include:
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target receptor, estimating the binding affinity. nih.gov Docking studies have been widely used to investigate the interaction of chloro-quinoline derivatives with various biological targets, including HIV reverse transcriptase, DNA gyrase, and tyrosine kinases. nih.govresearchgate.netscielo.br The results help rationalize observed activities and guide the design of more potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the physicochemical properties of compounds with their biological activities to predict the activity of new analogues. researchgate.net Hologram QSAR (HQSAR) studies have been performed on 7-chloro-4-aminoquinolines to understand the structural requirements for anti-tuberculosis activity. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-receptor complexes over time, assessing the stability of binding interactions. nih.gov This technique has been used to confirm the conformational stability of quinoline derivatives within the active site of enzymes like peptide deformylase. nih.gov
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. nih.gov These predictions help prioritize which compounds to synthesize and test experimentally, saving time and resources. mdpi.com
The following table summarizes representative molecular docking studies performed on chloro-quinoline derivatives, illustrating the utility of this approach.
| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Finding |
| Chloro-quinoline derivatives | HIV Reverse Transcriptase | up to -10.67 | Chloro- and bromo-substituted compounds showed potent predicted cytotoxicity. nih.gov |
| Quinoline-Thiazole Hybrids | BCR-ABL1 Tyrosine Kinase | -7.2 to -8.9 | Derivatives are predicted to interact effectively with the enzyme's active site. scielo.br |
| Novel Quinoline Derivatives | DNA Gyrase | -6.0 to -7.33 | Synthesized compounds show potential as antibacterial agents by targeting DNA gyrase. researchgate.net |
These computational methods provide a powerful framework for understanding the molecular basis of activity and for the rational design of new, more effective quinoline-based drugs.
Integration of Experimental and Computational Approaches for Drug Discovery
The most effective modern drug discovery programs seamlessly integrate computational design with experimental synthesis and biological evaluation. nih.govnih.gov This synergistic approach creates a feedback loop where computational predictions guide experimental work, and experimental results are used to refine and improve computational models.
The workflow typically involves:
Target Identification and Virtual Screening: A biological target is identified. Computational methods, like molecular docking, are then used to screen large virtual libraries of compounds to identify potential "hits". nih.gov
Rational Design and Prioritization: Based on initial screening and computational models (e.g., QSAR, ADMET prediction), promising scaffolds like this compound are selected. Derivatives are designed in silico to optimize binding and drug-like properties. nih.govmdpi.com
Chemical Synthesis: The highest-ranking virtual hits are then synthesized in the laboratory. Efficient synthetic routes are crucial for generating the target molecules. mdpi.com
Experimental Validation: The synthesized compounds are subjected to in vitro and in vivo biological assays to determine their actual activity and cytotoxicity. nih.govnih.gov
Model Refinement: The experimental data is fed back into the computational models. This iterative process of design, synthesis, testing, and model refinement allows for the rapid optimization of lead compounds into viable drug candidates. nih.gov
This integrated strategy has been successfully applied to quinoline derivatives. For example, molecular docking and ADMET assessments have guided the synthesis of new quinolines that were subsequently confirmed to have excellent antibacterial and antifungal activity in vitro. nih.gov This combination of computational and experimental science is crucial for navigating the complexities of drug discovery and for harnessing the full therapeutic potential of functionalized quinoline esters.
Q & A
Q. What are the established synthetic routes for 7-chloro-4-methoxycarbonylquinoline, and how do reaction conditions influence yield and purity?
Answer: The synthesis of this compound derivatives typically involves multi-step protocols:
Quinoline Core Formation : Use Gould–Jacob or Friedländer reactions to construct the quinoline backbone. For example, 4-azido intermediates (e.g., 4-azido-6-methoxy-2-methylquinoline) can be prepared via nucleophilic substitution .
Functionalization : Methoxycarbonyl groups are introduced via esterification or condensation reactions. A key intermediate, [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methanol, is synthesized using propargyl alcohol under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions .
Chlorination : Chlorine substitution at the 7-position is achieved using reagents like POCl₃ or SOCl₂ under reflux conditions .
Q. Critical Parameters :
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
Answer: Key Techniques :
- NMR : ¹H/¹³C NMR confirms substitution patterns. For example, the methoxycarbonyl group shows a singlet at δ 3.9–4.1 ppm (¹H) and a carbonyl signal at δ 165–170 ppm (¹³C) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) with ESI-MS detect molecular ions (e.g., [M+H]⁺ at m/z 252.1) .
- XRD : Crystallographic data (e.g., CCDC entries) validate molecular geometry and intermolecular interactions .
Q. Methodological Note :
- Use deuterated DMSO for NMR to resolve quinoline ring protons.
- Optimize HPLC mobile phase pH (2.5–3.0) to enhance peak symmetry .
Q. What biological activities are associated with this compound, and how are these evaluated in vitro?
Answer: Primary Activities :
- Antimalarial : IC₅₀ values against Plasmodium falciparum (3D7 strain) range from 0.8–2.5 µM via lactate dehydrogenase inhibition assays .
- Anticancer : Cytotoxicity in MCF-7 cells (IC₅₀ = 12 µM) is measured via MTT assays, with apoptosis confirmed by Annexin V staining .
- Antifungal : MIC values against Candida albicans (4–8 µg/mL) using broth microdilution .
Q. Experimental Design :
- Include positive controls (e.g., chloroquine for antimalarial assays).
- Validate results with dose-response curves and triplicate replicates .
Advanced Research Questions
Q. How can researchers optimize cross-coupling reactions involving this compound to diversify its derivatives?
Answer: Strategies :
- Catalyst Screening : PdCl₂(dcpf) with K₃PO₄ in 1,4-dioxane enhances Suzuki-Miyaura coupling efficiency (yield: 82–90%) for aryl/hetaryl boronic acids .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of quinoline intermediates but may increase side reactions.
- Microwave Assistance : Reduces reaction time (e.g., 30 min vs. 6h for Buchwald-Hartwig amination) .
Q. Case Study :
- Coupling this compound with 3-ethoxyphenylboronic acid yields 6-chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride, a precursor for anticancer agents .
Q. What structural modifications to this compound improve its pharmacokinetic properties?
Answer: Modifications and Outcomes :
- Hydrophilicity : Adding sulfonamide groups reduces logP from 3.2 to 2.1, enhancing aqueous solubility .
- Metabolic Stability : Fluorination at the 6-position (e.g., 7-chloro-6-fluoro derivatives) decreases CYP450-mediated oxidation (t₁/₂ increased from 2.1h to 4.5h) .
- Bioavailability : PEGylation of the methoxycarbonyl group improves oral absorption (AUC₀–24h: 18 → 32 µg·h/mL) .
Q. How can contradictory data in biological studies (e.g., variable IC₅₀ values) be resolved?
Answer: Root Causes :
Q. Resolution Strategies :
- Standardize protocols (e.g., CLSI guidelines for antifungal assays).
- Use fresh compound solutions and validate purity via HPLC before assays .
Q. What advanced analytical methods validate the stability of this compound under physiological conditions?
Answer: Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
